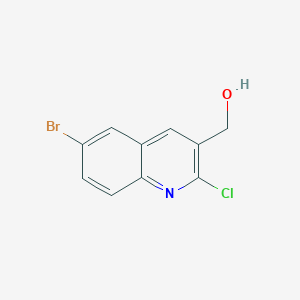

6-Bromo-2-chloroquinoline-3-methanol

Vue d'ensemble

Description

6-Bromo-2-chloroquinoline-3-methanol, also known as 6-BCQ-3-MeOH, is a heterocyclic compound with a quinoline ring structure. It is an important intermediate in the synthesis of various pharmaceuticals and other compounds. 6-BCQ-3-MeOH has been used in a variety of scientific research applications, including drug development, protein folding, and enzyme inhibition.

Applications De Recherche Scientifique

Antimicrobial and Antimalarial Applications

A significant application of 6-Bromo-2-chloroquinoline-3-methanol is in the synthesis of new quinoline-based 1,2,3-triazoles, which have demonstrated antimicrobial and antimalarial activities. This compound, along with its derivatives, has been synthesized and evaluated for its biological activity against various microorganisms and specifically towards Plasmodium falciparum, showcasing its potential in developing treatments for infectious diseases (Parthasaradhi et al., 2015).

Antibacterial Activities

Another research avenue involves the synthesis of new 6-Bromoquinolin-4-ol derivatives, highlighting the potential of this compound as a precursor. These derivatives were evaluated for their antibacterial activities against ESBL-producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA), with some compounds exhibiting significant antibacterial properties. The study also included molecular docking and density functional theory (DFT) analyses to understand the molecular basis of the observed biological activities (Arshad et al., 2022).

Structural and Computational Chemistry

Research on this compound extends into the field of structural and computational chemistry. Studies have been conducted on its derivatives, such as 3-benzyl-6-bromo-2-chloroquinoline, to elucidate their molecular structures through crystallographic analysis and density functional theory (DFT) calculations. These studies provide insights into the physicochemical properties and potential applications of these compounds in further chemical syntheses (Zhou et al., 2022).

Photophysical Properties

The exploration of photophysical properties is another area where this compound finds application. Studies on novel chloroquinoline-based chalcones containing 1,2,3-triazole moiety have been performed to understand their absorbance, fluorescence spectra, and quantum yield in methanol. This research is pivotal for developing materials with potential applications in optoelectronics and sensing technologies (Singh et al., 2015).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements for this compound are H302 - H318, which mean harmful if swallowed and causes serious eye damage, respectively . The precautionary statements are P280 - P305 + P351 + P338, which mean wear protective gloves/protective clothing/eye protection/face protection, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing, respectively .

Propriétés

IUPAC Name |

(6-bromo-2-chloroquinolin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClNO/c11-8-1-2-9-6(4-8)3-7(5-14)10(12)13-9/h1-4,14H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVEGPGLEVGCNGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(C=C2C=C1Br)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640648 | |

| Record name | (6-Bromo-2-chloroquinolin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017464-16-2 | |

| Record name | (6-Bromo-2-chloroquinolin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-2-chloroquinoline-3-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Benzyl(methyl)amino]nicotinic acid](/img/structure/B1291110.png)